Cas no 82001-53-4 (Dodecanoic acid,12-mercapto-)

Dodecanoic acid, 12-mercapto-, is a thiol-functionalized fatty acid characterized by a 12-carbon alkyl chain terminating in a carboxylic acid group and a mercapto (thiol) moiety at the omega position. This bifunctional structure imparts unique reactivity, enabling applications in surface modification, polymer chemistry, and metal coordination. The thiol group facilitates strong binding to metal surfaces, making it valuable for self-assembled monolayers (SAMs) and nanoparticle stabilization, while the carboxylate group allows further derivatization or solubility tuning. Its amphiphilic nature also supports micelle formation in aqueous systems. The compound is useful in materials science, catalysis, and biofunctionalization due to its dual functionality and controlled interfacial properties.
Dodecanoic acid,12-mercapto- structure
Dodecanoic acid,12-mercapto- structure
商品名:Dodecanoic acid,12-mercapto-
CAS番号:82001-53-4
MF:C12H24O2S
メガワット:232.382762908936
CID:708246
PubChem ID:24885255

Dodecanoic acid,12-mercapto- 化学的及び物理的性質

名前と識別子

    • Dodecanoic acid,12-mercapto-
    • 12-sulfanyldodecanoic acid
    • 12-Mercaptododecanoic acid
    • MDA
    • 12-Mercaptododecanoic acid (ACI)
    • 12-Mercaptododecanic Acid
    • Dodecanoic acid, 12-mercapto-
    • AKOS028108696
    • G78860
    • 12-Sulfanyldodecanoic acid #
    • 12-Mercaptododecanoic acid, 96%
    • SCHEMBL412496
    • 12-Mercaptododecanoic acid, 99%
    • DTXSID70340708
    • 12-mercapto-1-dodecanoic acid
    • 82001-53-4
    • MDL: MFCD08705252
    • インチ: 1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
    • InChIKey: SDAWVOFJSUUKMR-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCCCCCCCS)O

計算された属性

  • せいみつぶんしりょう: 232.14970118g/mol
  • どういたいしつりょう: 232.14970118g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 11
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 0.987
  • ゆうかいてん: 45-50 °C
  • ふってん: 366.5°C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.482

Dodecanoic acid,12-mercapto- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN 3335
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

Dodecanoic acid,12-mercapto- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-251621-1g
12-Mercaptododecanoic acid,
82001-53-4 96%
1g
¥1166.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
675067-1G
Dodecanoic acid,12-mercapto-
82001-53-4
1g
¥1713.96 2023-11-30
SHENG KE LU SI SHENG WU JI SHU
sc-251621-1 g
12-Mercaptododecanoic acid,
82001-53-4 96%
1g
¥1,166.00 2023-07-11

Dodecanoic acid,12-mercapto- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triphenylphosphine (gold undecanuclear cluster complex) ,  Gold (undecanuclear cluster, triphenylphosphine chloro complex) Solvents: Chloroform ,  Water ;  12 h, pH 8, 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Thiol-Functionalized Undecagold Clusters by Ligand Exchange: Synthesis, Mechanism, and Properties
Woehrle, Gerd H.; Hutchison, James E., Inorganic Chemistry, 2005, 44(18), 6149-6158

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetone
1.2 Reagents: Ethylenediamine ,  Sodium borohydride Solvents: Ethanol
リファレンス
Synthesis of a bipolar phosphatidylethanolamine: a model compound for a membrane-spanning probe
Delfino, Jose M.; Stankovic, Charles J.; Schreiber, Stuart L.; Richards, Frederic M., Tetrahedron Letters, 1987, 28(21), 2323-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thiourea Solvents: Ethanol ,  Water ;  4 h, reflux
1.2 Reagents: Sodium hydroxide ;  2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
リファレンス
Controlling the Adsorption of Single Poly(styrenesulfonate) Sodium on NH3+-Modified Gold Surfaces on a Molecular Scale
Zhu, M.; Schneider, M.; Papastavrou, G.; Akari, S.; Moehwald, H., Langmuir, 2001, 17(21), 6471-6476

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Dowex ;  pH 5, rt
リファレンス
Fluorinated and Charged Hydrogenated Alkanethiolates Grafted on Gold: Expanding the Diversity of Mixed-Monolayer Nanoparticles for Biological Applications
Bidoggia, Silvia; Milocco, Francesca; Polizzi, Stefano; Canton, Patrizia ; Saccani, Alessandra; et al, Bioconjugate Chemistry, 2017, 28(1), 43-52

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 100 - 110 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1, rt
リファレンス
Preparations of universal, functionalized long-chain alkylthiol linkers for self-assembled monolayers
Yoo, Dong Jin; Lee, Kyong-Sub; Kim, Ae Rhan; Nahm, Kee Suk, Hwahak Konghak, 2011, 49(3), 330-337

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thiourea Solvents: Ethanol ;  1 d, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Development of 11C-Labeled ω-sulfhydryl fatty acid tracer for myocardial imaging with PET
Wu, Xiangxiang; Wang, Peizhi; Liu, Ruixin; Zeng, Huahui; Chao, Fangfang; et al, European Journal of Medicinal Chemistry, 2018, 143, 1657-1666

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A bola-phospholipid bearing tetrafluorophenylazido chromophore as a promising lipid probe for biomembrane photolabeling studies
Xia, Yi; Sengupta, Kheya; Maggiani, Alain; Qu, Fanqi; Peng, Ling, Organic & Biomolecular Chemistry, 2013, 11(30), 5000-5005

Dodecanoic acid,12-mercapto- Raw materials

Dodecanoic acid,12-mercapto- Preparation Products

Dodecanoic acid,12-mercapto- 関連文献

Dodecanoic acid,12-mercapto-に関する追加情報

Dodecanoic Acid, 12-Mercapto: A Comprehensive Overview

Dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a unique organic compound that has garnered significant attention in recent years due to its versatile properties and potential applications in various fields. This compound, also known as 12-mercaptododecanoic acid, is a saturated fatty acid with a sulfur-containing functional group at the terminal position of its carbon chain. The presence of the mercapto (-SH) group imparts distinctive chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial research.

Dodecanoic acid, 12-mercapto is characterized by its long carbon chain (12 carbons) and the -SH group at the end. This structure allows for strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which significantly influence its physical properties. The compound is typically a white crystalline solid with a melting point around 50°C and a boiling point exceeding 300°C. Its solubility in water is relatively low, but it can dissolve in organic solvents like ethanol and acetone.

One of the key aspects of dodecanoic acid, 12-mercapto is its reactivity. The -SH group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution, addition, and condensation reactions. These reactions make it a valuable precursor in the synthesis of more complex molecules. For instance, the mercapto group can be oxidized to form sulfonic acids or sulfonamides, which have applications in pharmaceuticals and materials science.

Recent studies have explored the use of dodecanoic acid, 12-mercapto in the development of novel materials with unique properties. Researchers have utilized this compound to synthesize self-healing polymers by incorporating it into polymer networks. The -SH groups can form disulfide bonds under oxidative conditions, enabling dynamic cross-linking and reversible bonding within the polymer matrix. This property has significant implications for developing materials with enhanced durability and repair capabilities.

In the field of biotechnology, dodecanoic acid, 12-mercapto has shown promise as a precursor for bioactive molecules. Its long carbon chain provides a scaffold for attaching functional groups that can interact with biological systems. For example, derivatives of this compound have been investigated for their potential as antimicrobial agents or as components in drug delivery systems.

The synthesis of dodecanoic acid, 12-mercapto involves several methods, including the oxidation of mercaptans or the reduction of sulfonic acids. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Additionally, green chemistry approaches are being explored to minimize environmental impact during synthesis.

From an environmental perspective, understanding the degradation pathways of dodecanoic acid, 12-mercapto is crucial for assessing its ecological impact. Studies have shown that this compound can undergo microbial degradation under aerobic conditions, with complete mineralization occurring within weeks to months depending on environmental factors such as temperature and pH.

In conclusion, dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive candidate for both fundamental research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.

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